

# Application Notes and Protocols: Malaprade Oxidation using Sodium Paraperiodate

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## Compound of Interest

Compound Name: Sodium paraperiodate

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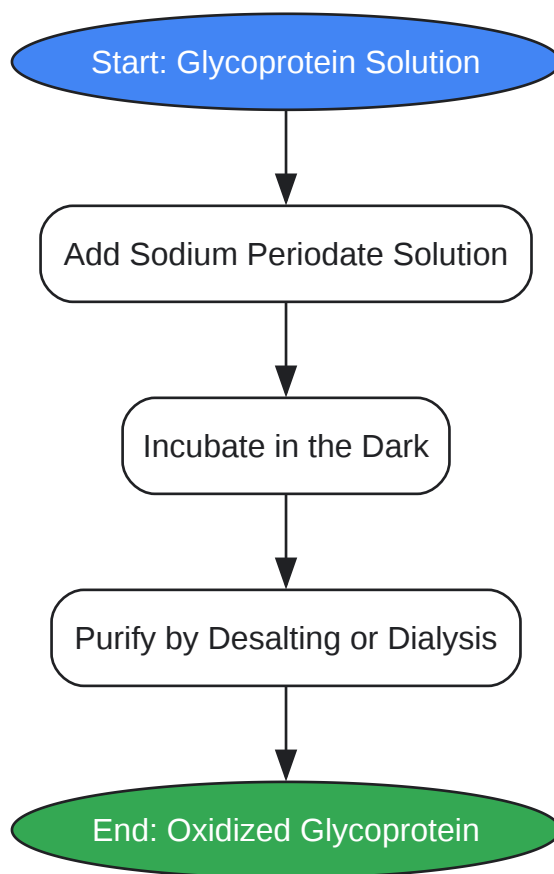
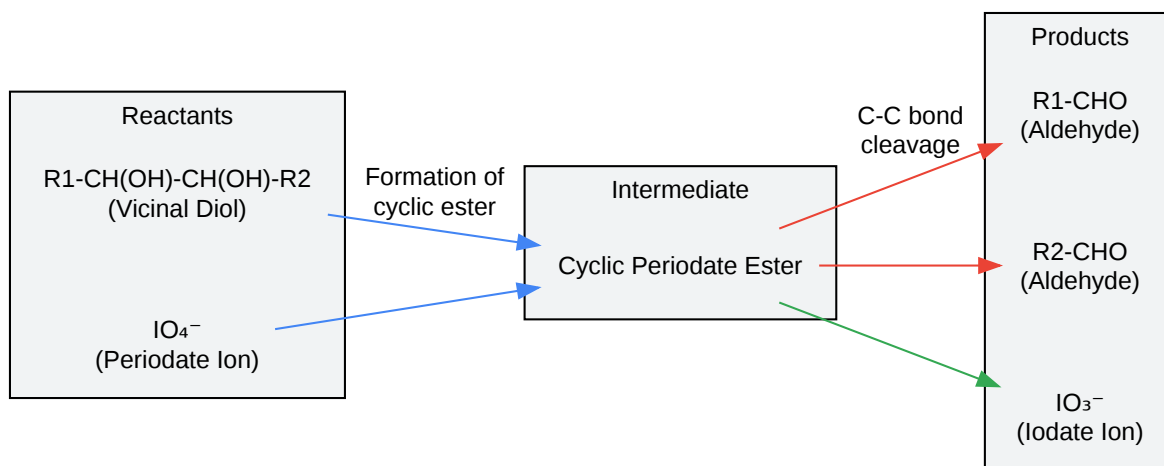
## Introduction

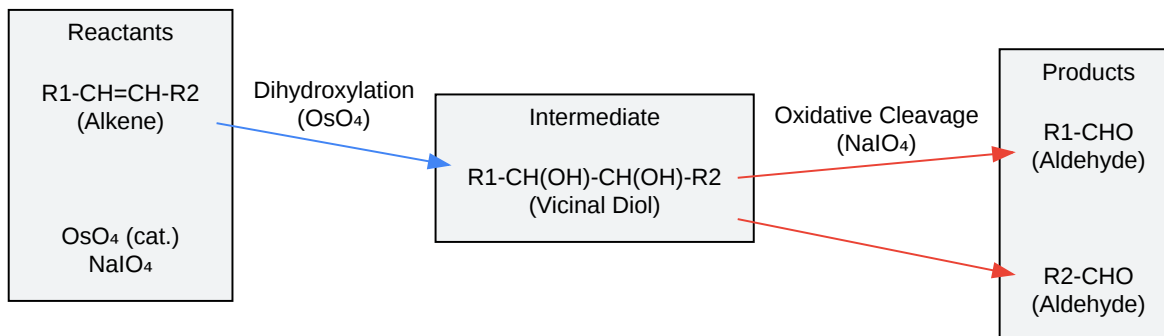
The Malaprade oxidation, first reported by Léon Malaprade in 1928, is a chemical reaction that facilitates the oxidative cleavage of the carbon-carbon bond in vicinal diols (1,2-diols) to yield two carbonyl groups (aldehydes or ketones).<sup>[1][2][3]</sup> This reaction is typically carried out using periodic acid ( $\text{HIO}_4$ ) or its salts, such as sodium metaperiodate ( $\text{NaIO}_4$ ) and **sodium paraperiodate** ( $\text{Na}_5\text{IO}_6$ ). Sodium periodate is a widely used reagent due to its stability, ease of handling, and selectivity.<sup>[4]</sup> The reaction is highly specific for vicinal diols and can also be applied to  $\alpha$ -hydroxy carbonyls, 1,2-dicarbonyls, and  $\alpha$ -amino alcohols.<sup>[5]</sup>

The Malaprade oxidation is a valuable tool in organic synthesis and has found numerous applications in carbohydrate chemistry, glycoprotein modification, and the synthesis of complex natural products and pharmaceuticals.<sup>[4][6]</sup> The reaction proceeds under mild conditions, typically in aqueous solutions, and often gives high yields of the desired carbonyl compounds.<sup>[4]</sup>

## Reaction Mechanism

The mechanism of the Malaprade oxidation involves the formation of a cyclic periodate ester intermediate.<sup>[4]</sup> The vicinal diol reacts with the periodate ion to form this cyclic intermediate, which then undergoes a concerted fragmentation to yield the two carbonyl compounds and a reduced iodate species.<sup>[7]</sup>





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